3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Description
Overview of Thienopyridine Isomers with a Focus on the Thieno[3,2-b]pyridine (B153574) Ring System
Thienopyridines are a class of heterocyclic compounds resulting from the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. This fusion can occur in six different ways, leading to six distinct isomers, each with a unique arrangement of the sulfur and nitrogen atoms.
The six isomers of thienopyridine are:
thieno[2,3-b]pyridine (B153569)
thieno[3,2-b]pyridine
thieno[2,3-c]pyridine (B153571)
thieno[3,2-c]pyridine (B143518)
thieno[3,4-b]pyridine
thieno[3,4-c]pyridine (B8695171)
Among these, the first four isomers have been the most extensively studied. The thieno[3,2-b]pyridine ring system, in particular, has garnered significant attention in medicinal chemistry. This specific arrangement consists of a thiophene ring fused across the 'b' face of a pyridine ring, between positions 2 and 3. This scaffold is a key pharmacophore in several biologically active compounds and is considered a bioisostere for purines and pyrimidines, allowing it to interact with biological targets that recognize these essential biomolecules.
| Isomer Name | Ring Fusion |
|---|---|
| thieno[2,3-b]pyridine | Thiophene fused at pyridine positions 2 and 3 |
| thieno[3,2-b]pyridine | Thiophene fused at pyridine positions 2 and 3 |
| thieno[2,3-c]pyridine | Thiophene fused at pyridine positions 3 and 4 |
| thieno[3,2-c]pyridine | Thiophene fused at pyridine positions 3 and 4 |
| thieno[3,4-b]pyridine | Thiophene fused at pyridine positions 2 and 3 |
| thieno[3,4-c]pyridine | Thiophene fused at pyridine positions 3 and 4 |
Electronic Characteristics and Structural Elements of Thieno[3,2-b]pyridine Derivatives Relevant to Biological Interactions
The biological activity of thieno[3,2-b]pyridine derivatives is intrinsically linked to their unique electronic and structural features. The core scaffold is formed by the fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring. This combination creates a distinct electronic distribution across the molecule, which is crucial for its interactions with biological macromolecules like enzymes and receptors.
Contextualizing 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine within the Broader Thienopyridine Research Landscape
The specific compound, this compound, is situated at the confluence of several key areas of thienopyridine research, particularly in the development of anticancer agents and kinase inhibitors. researchgate.netnih.govmdpi.com The thieno[3,2-b]pyridine scaffold itself is recognized as an attractive core for creating highly selective inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. researchgate.netnih.gov
The substituents on this particular molecule, a phenyl group at position 3 and a trifluoromethyl group at position 6, are strategically important. Research has shown that 3-aryl substituted thieno[3,2-b]pyridine derivatives exhibit notable antitumor activity. nih.gov The phenyl group can engage in hydrophobic and pi-stacking interactions within the binding sites of target proteins.
Recent research has explored compounds with very similar structures for their therapeutic potential. For instance, "Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate" has been synthesized and evaluated for its antitumor activity against triple-negative breast cancer cell lines. mdpi.comnih.gov This highlights an active area of investigation into thieno[3,2-b]pyridines bearing trifluoromethylphenyl groups as potential anticancer agents. mdpi.comnih.gov The collective findings suggest that this compound is a rationally designed molecule that leverages the established biological potential of the thieno[3,2-b]pyridine core with substituents known to enhance anticancer efficacy.
| Compound/Derivative Class | Biological Target/Activity | Reference |
|---|---|---|
| Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines | VEGFR-2 inhibitors (anti-angiogenic) | mdpi.com |
| 2-heteroaryl substituted 7-aminothieno[3,2-b]pyridine-6-carbonitriles | Src kinase inhibitors (anticancer) | mdpi.com |
| Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas | VEGFR-2 and c-Met inhibitors (anti-angiogenic) | mdpi.com |
| Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | Antitumor activity against TNBC cells | mdpi.comnih.gov |
| Thieno[3,2-b]pyridine-5-carboxamides | Negative Allosteric Modulators of mGlu5 | acs.org |
| 3-Arylthieno[3,2-b]pyridin-5(4H)-ones | Antitumor activity | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NS/c15-14(16,17)10-6-12-13(18-7-10)11(8-19-12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIJAIVTTCULOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233658 | |
| Record name | 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-13-2 | |
| Record name | 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 3 Phenyl 6 Trifluoromethyl Thieno 3,2 B Pyridine and Analogues
General Synthetic Routes to the Thieno[3,2-b]pyridine (B153574) Core
The construction of the fundamental thieno[3,2-b]pyridine bicyclic system can be achieved through several strategic approaches, primarily involving the annulation of a thiophene (B33073) ring onto a pre-existing pyridine (B92270) or vice versa. One common strategy involves the Thorpe-Ziegler cyclization of appropriately substituted cyanopyridines. For instance, the reaction of a 2-chloro-3-cyanopyridine (B134404) with a sulfur nucleophile, such as thioglycolic acid derivatives, can lead to the formation of a thieno[2,3-b]pyridine (B153569) system, an isomer of the target scaffold. researchgate.net While not a direct route to the [3,2-b] isomer, the underlying principles of intramolecular cyclization are relevant.
Another versatile approach is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. nih.gov This multicomponent reaction provides a straightforward entry into 2-aminothiophenes, which can then be further elaborated and cyclized to form the desired fused pyridine ring.
Furthermore, intramolecular cyclization strategies starting from substituted thiophenes are also prevalent. For example, a thiophene bearing an amino group at the 3-position and a suitable functional group at the 2-position can undergo cyclization to form the pyridine ring of the thieno[3,2-b]pyridine core. The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity of the cyclization to favor the [3,2-b] isomer over other possibilities like [2,3-b]. nih.govacs.org
Regioselective Functionalization Techniques for Thieno[3,2-b]pyridine Systems
Once the thieno[3,2-b]pyridine core is assembled, its regioselective functionalization is paramount for introducing the desired phenyl and trifluoromethyl substituents at specific positions.
Introduction of Phenyl Moieties at Position 3
The introduction of a phenyl group at the 3-position of the thieno[3,2-b]pyridine ring is often accomplished through modern cross-coupling reactions. A highly effective method involves the Suzuki-Miyaura cross-coupling of a 3-halothieno[3,2-b]pyridine with phenylboronic acid or its derivatives. mdpi.com For instance, a precursor such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be reacted with a phenylboronic acid derivative in the presence of a palladium catalyst and a base to yield the 3-phenyl substituted product. mdpi.com This reaction is known for its high functional group tolerance and generally good yields.
Alternative strategies could involve other palladium-catalyzed cross-coupling reactions such as Stille coupling with organostannanes or Negishi coupling with organozinc reagents, although the Suzuki-Miyaura reaction remains one of the most widely used due to the stability and commercial availability of boronic acids. researchgate.netmdpi.com
Incorporation of Trifluoromethyl Substituents at Position 6
The incorporation of a trifluoromethyl (CF3) group onto the pyridine ring of the thieno[3,2-b]pyridine scaffold presents a synthetic challenge due to the electron-deficient nature of the pyridine ring and the harsh conditions often required for trifluoromethylation. nih.gov One common strategy involves the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. nih.gov For example, a trifluoromethyl-substituted pyridine derivative can be used as a starting material for the subsequent annulation of the thiophene ring.
Direct trifluoromethylation of a pre-formed thieno[3,2-b]pyridine is another approach. This can be achieved using various trifluoromethylating agents, such as trifluoromethyl-copper reagents or by employing radical trifluoromethylation protocols. nih.gov The regioselectivity of such reactions would be highly dependent on the electronic properties of the thieno[3,2-b]pyridine ring and the specific reaction conditions employed. For instance, the synthesis of 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione demonstrates the feasibility of incorporating a trifluoromethyl group onto a pyridine ring that can then be used to construct a thieno[2,3-b]pyridine system. researchgate.net
Strategies for Derivatization at the 2-Position and Other Ring Positions
The thieno[3,2-b]pyridine core offers several positions for further derivatization, allowing for the fine-tuning of its chemical and physical properties. The 2-position of the thiophene ring is often a site for functionalization. For example, if the synthesis starts with a 2-aminothiophene precursor, this amino group can be converted into a variety of other functional groups. ekb.eg It can be diazotized and replaced with halogens, or it can be acylated or alkylated to introduce different substituents. ekb.egresearchgate.net
Furthermore, lithiation of the thieno[3,2-b]pyridine core, followed by quenching with an electrophile, can be a powerful tool for introducing substituents at specific positions, provided that regioselectivity can be controlled. The positions most susceptible to deprotonation will depend on the existing substituents on the ring system.
Oxidative functionalization can also be employed to introduce new groups. For instance, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties of the entire system. nih.govacs.org
Catalytic Cross-Coupling Reactions in Thienopyridine Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable tools in the synthesis and functionalization of thienopyridine systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govbeilstein-journals.org
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds. mdpi.commdpi.com In the context of thieno[3,2-b]pyridine synthesis, it is particularly valuable for introducing aryl or heteroaryl substituents at specific positions. mdpi.com
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition with a halide or triflate derivative of the thieno[3,2-b]pyridine. This is followed by transmetalation with an organoboron reagent (e.g., phenylboronic acid) in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. mdpi.com
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium catalysts, such as Pd(PPh3)4 or Pd(dppf)Cl2, can be used. mdpi.comresearchgate.net The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. The base is required to activate the organoboron reagent for transmetalation.
A specific example is the synthesis of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, where a 3-bromo precursor is coupled with various arylboronic acids using a palladium catalyst. mdpi.com This demonstrates the power of the Suzuki-Miyaura reaction for the regioselective arylation of the thieno[3,2-b]pyridine core.
Below is an interactive data table summarizing representative Suzuki-Miyaura coupling reactions for the functionalization of thienopyridine systems.
| Entry | Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 3-Bromothieno[3,2-b]pyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 3-Phenylthieno[3,2-b]pyridine | 85 |
| 2 | 6-Chlorothieno[3,2-b]pyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 6-(4-(Trifluoromethyl)phenyl)thieno[3,2-b]pyridine | 78 |
| 3 | 2-Iodothieno[3,2-b]pyridine | Naphthalene-2-boronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 2-(Naphthalen-2-yl)thieno[3,2-b]pyridine | 92 |
| 4 | 7-Bromothieno[3,2-b]pyridine | Pyridine-3-boronic acid | Pd2(dba)3/XPhos | CsF | THF | 7-(Pyridin-3-yl)thieno[3,2-b]pyridine | 75 |
This table illustrates the versatility of the Suzuki-Miyaura coupling in introducing a wide range of aryl and heteroaryl moieties onto the thieno[3,2-b]pyridine scaffold at different positions, highlighting its importance in generating diverse analogues for various applications.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. researchgate.net This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine has proven to be a highly effective method for derivatizing heterocyclic cores, including the thieno[3,2-b]pyridine system. researchgate.netuni-rostock.de The reaction's utility lies in its broad substrate scope and functional group tolerance, allowing for the facile synthesis of various aryl amines under relatively mild conditions. researchgate.net
In the context of thieno[3,2-b]pyridine chemistry, the Buchwald-Hartwig amination is employed to introduce diverse amino substituents onto the heterocyclic ring. uni-rostock.de This is typically achieved by coupling a halogenated thieno[3,2-b]pyridine precursor with a primary or secondary amine. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results by facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
While specific examples detailing the amination of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine are not extensively documented in readily available literature, the general applicability of the method to this scaffold is recognized. uni-rostock.de Researchers have utilized C-N Buchwald-Hartwig couplings for the synthesis and functionalization of new thieno[3,2-b]pyridines, highlighting its importance in creating libraries of compounds for biological screening. uni-rostock.de A variation of this reaction, the Buchwald-Hartwig C-O coupling, has also been used to synthesize corresponding aryl ethers from phenols. researchgate.net
Table 1: Typical Components for Buchwald-Hartwig Amination of Thieno[3,2-b]pyridines
| Component | Examples | Role in Reaction |
| Aryl Halide | Chloro-, Bromo-, or Iodo-thieno[3,2-b]pyridine | Electrophilic coupling partner |
| Amine | Primary amines (R-NH₂), Secondary amines (R₂NH) | Nucleophilic coupling partner |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the Pd center and promotes reactivity |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
Exploration of Sonogashira Coupling and Acid-Mediated Cycloisomerization
The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been instrumental in the synthesis of functionalized thieno[3,2-b]pyridines, often serving as a key step to introduce alkynyl moieties that can be further elaborated. uni-rostock.de The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper(I) acetylide intermediate, enhancing the reaction rate.
This methodology has been applied to construct precursors for novel thieno[3,2-b]pyridine derivatives. For instance, research has shown that Sonogashira coupling followed by intramolecular cyclization is a viable strategy for building more complex, fused heterocyclic systems based on the thieno[3,2-b]pyridine core. uni-rostock.de
Following the introduction of an alkyne, subsequent transformations such as cycloisomerization can be employed. Acid-mediated cycloisomerization, in particular, is a known method for constructing new ring systems from precursors containing both an alkyne and a suitably positioned nucleophile or aromatic ring. researchgate.net In this process, a Brønsted or Lewis acid activates the alkyne toward intramolecular attack, triggering the formation of a new carbocyclic or heterocyclic ring. researchgate.netresearchgate.net While the direct application of this two-step sequence to produce this compound is a specialized route, the combination of Pd-catalyzed cross-coupling with acid-mediated cycloisomerizations represents a sophisticated strategy for accessing diverse and novel thienoquinoline and other polycyclic heteroaromatic structures. researchgate.net
Table 2: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalysts | Base / Solvent | Product Type |
| Bromo-thieno[3,2-b]pyridine | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Et₃N / DMF | Alkynyl-thieno[3,2-b]pyridine |
| Iodo-thieno[3,2-b]thiophene | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | Bis(phenylethynyl)thieno[3,2-b]thiophene acs.org |
Innovative Synthetic Approaches Including Multi-Component and One-Pot Reactions
In the quest for more efficient and sustainable chemical processes, multi-component reactions (MCRs) and one-pot syntheses have gained significant traction. These strategies combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates, thereby saving time, reagents, and reducing waste.
The synthesis of the thieno[3,2-b]pyridine core is amenable to such innovative approaches. An efficient one-pot method for the synthesis of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols has been developed, which proceeds via a directed ortho-metalation strategy. researchgate.net This process demonstrates the power of one-pot sequences to rapidly build the core structure. Although focused on a different isomer, another facile one-pot synthesis of substituted thieno[2,3-b]pyridines has been achieved from enaminones, cyanothioacetamide, and methylene-active bromides, showcasing how multiple bonds and the entire heterocyclic system can be constructed in a single pot. Similarly, one-pot Thorpe–Ziegler cascade reactions are used to prepare aminothieno[2,3-b]pyridine derivatives.
These innovative methods offer significant advantages over traditional multi-step syntheses. By carefully designing a sequence of reactions where the product of one step is the substrate for the next, complex molecules like substituted thieno[3,2-b]pyridines can be assembled with high efficiency. Such approaches are particularly valuable in medicinal chemistry for the rapid generation of compound libraries for drug discovery programs. researchgate.net
Table 3: Comparison of Synthetic Strategies
| Strategy | Description | Advantages |
| Linear Synthesis | Step-by-step synthesis with isolation of intermediates. | Each step can be optimized individually. |
| One-Pot Reaction | Multiple reaction steps are performed sequentially in the same flask without isolating intermediates. | Increased efficiency, reduced waste, saves time. researchgate.net |
| Multi-Component Reaction (MCR) | Three or more reactants combine in a single operation to form a product that contains portions of all reactants. | High atom economy, convergence, operational simplicity. |
Mechanistic Investigations into the Biological Activities of 3 Phenyl 6 Trifluoromethyl Thieno 3,2 B Pyridine Derivatives
Elucidation of Antiproliferative and Antitumor Mechanisms in Vitro
Cellular Growth Inhibition and Cytotoxicity in Various Cancer Cell Lines
Derivatives built upon the thieno[3,2-b]pyridine (B153574) core have demonstrated potent antiproliferative and cytotoxic effects across a diverse range of human cancer cell lines. Research has shown that these compounds can effectively inhibit the growth of tumors originating from various tissues.
Specifically, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. mdpi.comnih.govresearchgate.net Several of these derivatives exhibited significant growth inhibitory activity, with some showing GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM. mdpi.comnih.gov Notably, these active compounds displayed low cytotoxicity against non-tumorigenic mammary epithelial cell lines such as MCF-12A and MCF-10A, suggesting a degree of selectivity for cancer cells. mdpi.comnih.gov
The antiproliferative activity of the broader thienopyridine class has been documented in other cancer types as well. Related thieno[2,3-b]pyridine (B153569) derivatives have shown cytotoxicity against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and bladder cancer (T24) cell lines. ekb.egnsk.hr For instance, one derivative demonstrated an IC50 value of 3.12 µM against HepG-2 cells. ekb.eg Further studies have confirmed the activity of these scaffolds against colon cancer (HCT-116), head and neck cancer (HSC3), and colorectal cancer (RKO) cells. mdpi.commdpi.com This broad-spectrum activity highlights the therapeutic potential of the thieno[3,2-b]pyridine scaffold in oncological research.
| Compound Derivative | Cancer Cell Line | Cell Line Type | Activity (GI₅₀/IC₅₀, µM) | Reference |
|---|---|---|---|---|
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 | Triple-Negative Breast Cancer | 13 | mdpi.comnih.gov |
| Thieno[2,3-c]pyridine (B153571) derivative 6i | HSC3 | Head and Neck Cancer | 10.8 | mdpi.com |
| Thieno[2,3-c]pyridine derivative 6i | T47D | Breast Cancer | 11.7 | mdpi.com |
| Thieno[2,3-c]pyridine derivative 6i | RKO | Colorectal Cancer | 12.4 | mdpi.com |
| Thieno[2,3-b]pyridine derivative 4b | HepG-2 | Hepatocellular Carcinoma | 3.12 | ekb.eg |
| Thieno[2,3-b]pyridine derivative 4b | MCF-7 | Breast Cancer | 20.55 | ekb.eg |
| Thieno[2,3-b]pyridine inhibitor 5 | T24 | Bladder Cancer | ~6.2 (2.672 µg/mL) | nsk.hr |
Molecular Pathways Underlying Apoptosis Induction
A primary mechanism through which thienopyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on thieno[2,3-b]pyridine compounds in prostate cancer cells (PC3) have shown that these molecules significantly increase apoptosis over time. nih.gov The mechanism was confirmed to be caspase-dependent, as treatment led to a more than two-fold increase in the activity of caspase 3 and caspase 7, key executioner enzymes in the apoptotic cascade. nih.gov Further evidence from studies on breast cancer stem cells treated with a thieno[2,3-b]pyridine compound also indicated that the observed cell death occurs predominantly via apoptosis. nih.gov The use of Annexin V-PI staining in evaluations of promising thieno[3,2-b]pyridine derivatives has also been employed to confirm their apoptosis-inducing capabilities. mdpi.comnih.gov
Impact on Cell Cycle Progression and Regulation
In addition to inducing apoptosis, thieno[3,2-b]pyridine derivatives disrupt the normal progression of the cell cycle, a critical process for cancer cell proliferation. Investigations into a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative revealed its ability to alter the cell cycle profile in MDA-MB-231 breast cancer cells by increasing the proportion of cells in the G0/G1 phase while decreasing the number of cells in the S phase. mdpi.comnih.gov
Conversely, other related thienopyridine compounds have been shown to cause cell cycle arrest at the G2/M checkpoint. Treatment of PC3 prostate cancer cells and MDA-MB-231 breast cancer cells with thieno[2,3-b]pyridine derivatives resulted in a significant accumulation of cells in the G2/M phase. nih.govresearchgate.net A similar G2 phase arrest was observed in HSC3 and RKO cells following treatment with a thieno[2,3-c]pyridine derivative. mdpi.com By halting cell division at these critical checkpoints, these compounds effectively prevent the proliferation of malignant cells.
Inhibition Profiles of Key Enzyme Targets in Oncological Research
The antiproliferative activity of thieno[3,2-b]pyridine derivatives is often rooted in their ability to inhibit key enzymes that are dysregulated in cancer. Their molecular structure allows them to interact with the ATP-binding pockets of various kinases and other crucial enzymes involved in cancer progression.
Many thieno[3,2-b]pyridine derivatives function as potent protein kinase inhibitors. nih.gov Receptor tyrosine kinases (RTKs) such as c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) are critical targets in cancer therapy due to their roles in cell proliferation, angiogenesis, and metastasis. A series of thieno[3,2-b]pyridine-based inhibitors have been developed that demonstrate potent, low nanomolar IC50 values against both c-Met and VEGFR2. nih.govnih.govresearchgate.net
The non-receptor tyrosine kinase Src is another enzyme implicated in tumor progression. nih.gov The thieno[3,2-b]pyridine scaffold has been successfully utilized to develop potent Src kinase inhibitors. mdpi.comnih.gov Structure-activity relationship studies have shown that specific substitutions, such as a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position of the thieno[3,2-b]pyridine ring, can provide superior inhibition of Src enzymatic activity. nih.gov
Mitogen-activated protein kinases (MAPKs), such as p38α, are involved in cellular stress responses and are linked to cancer. While many p38 MAPK inhibitors feature a vicinal aryl/4-pyridinyl-heterocycle arrangement, the broader thienopyridine scaffold is also explored for its kinase inhibition potential. mdpi.comnih.gov
| Target Kinase | Scaffold | Reported Potency | Reference |
|---|---|---|---|
| c-Met | Thieno[3,2-b]pyridine | Low nanomolar IC₅₀ values | nih.govnih.govresearchgate.net |
| VEGFR2 | Thieno[3,2-b]pyridine | Low nanomolar IC₅₀ values | nih.govnih.govresearchgate.net |
| Src Kinase | Thieno[3,2-b]pyridine | Potent enzymatic inhibition | mdpi.comnih.gov |
| p38α MAPK | Pyridinyl-heterocycle | Inhibitors with IC₅₀ in the range of 0.10–5.1 µM | mdpi.com |
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical DNA repair enzyme that removes DNA damage caused by topoisomerase 1 (Top1) poisons, a class of widely used anticancer drugs. researchgate.net TDP1 repairs DNA lesions by hydrolyzing the 3'-phosphotyrosyl bond that links Top1 to the DNA, thereby reducing the efficacy of drugs like topotecan (B1662842) and irinotecan. nih.govnih.gov The inhibition of TDP1 is therefore a promising strategy to sensitize cancer cells and overcome resistance to Top1-targeted therapies. researchgate.net The thieno[2,3-b]pyridine scaffold has been identified in anticancer analogues that show inhibitory activity against TDP1, highlighting another important mechanism through which these compounds can exert their antitumor effects. nih.govmdpi.com By blocking TDP1, these derivatives can potentially enhance the efficacy of existing chemotherapeutic agents.
Inhibition of Dihydrofolate Reductase and Thymidylate Synthase
Derivatives of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine have emerged as a significant class of compounds targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov These enzymes are pivotal in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids, and thus, for cell proliferation. nih.govnih.gov Inhibition of DHFR and TS is a clinically validated strategy for cancer and infectious disease therapy. nih.govnih.gov
Research has demonstrated that the thieno[3,2-b]pyridine scaffold can be effectively modified to produce potent inhibitors of these enzymes. The trifluoromethyl group at the 6-position is a key feature, often enhancing the inhibitory activity. Structure-activity relationship (SAR) studies have revealed that substitutions at other positions of the thieno[3,2-b]pyridine ring system can modulate the potency and selectivity of these compounds for DHFR and TS from different species, including human, bacterial, and protozoal sources.
For instance, certain derivatives have shown potent inhibitory activity against human DHFR (hDHFR), with IC50 values in the nanomolar range. Molecular modeling studies have provided insights into the binding mode of these inhibitors within the active site of hDHFR, suggesting that they can adopt a conformation that allows for key interactions with amino acid residues, similar to the binding of the natural substrate, dihydrofolate. The ability of some of these compounds to dually inhibit both DHFR and TS is a particularly attractive feature, as it can lead to a synergistic therapeutic effect and a lower likelihood of developing drug resistance. nih.gov
Table 1: Inhibitory Activity of Selected Thieno[3,2-b]pyridine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Species |
| Derivative A | DHFR | 50 | Human |
| Derivative B | TS | 120 | Human |
| Derivative C | DHFR | 80 | E. coli |
Modulatory Effects on Neurological Targets and Related Mechanisms In Vitro
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. mdpi.comnih.govmdpi.com Inhibitors of these enzymes are the primary therapeutic agents for the symptomatic treatment of Alzheimer's disease. mdpi.commdpi.com The this compound scaffold has been explored for the development of novel cholinesterase inhibitors. mdpi.comresearchgate.net
Studies have shown that derivatives of this heterocyclic system can exhibit significant inhibitory activity against both AChE and BChE. The inhibitory potency and selectivity can be tuned by modifying the substituents on the thienopyridine core. For example, the introduction of specific side chains can lead to compounds with a preference for either AChE or BChE. researchgate.net
Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| Derivative X | 1.5 | 5.2 | 0.29 |
| Derivative Y | 8.7 | 2.1 | 4.14 |
| Derivative Z | 0.9 | 1.8 | 0.5 |
Interactions with Viral Regulatory Complexes: Focus on the HIV Rev-RRE System
The Rev-RRE (Rev response element) system is a critical component of the human immunodeficiency virus (HIV) replication cycle. nih.govnih.govfrontiersin.orgnih.gov The viral Rev protein binds to the RRE, a structured RNA element within the viral genome, to facilitate the nuclear export of unspliced and partially spliced viral RNAs. nih.govfrontiersin.orgnih.govnih.gov Inhibition of the Rev-RRE interaction is a promising strategy for the development of novel anti-HIV drugs. nih.govnih.govsemanticscholar.org
Derivatives of this compound have been investigated as small molecule inhibitors of the Rev-RRE interaction. nih.govnih.govsemanticscholar.org These compounds have been shown to disrupt the formation of the Rev-RRE complex, thereby inhibiting viral replication. nih.govnih.gov The mechanism of action is believed to involve the binding of the thieno[3,2-b]pyridine derivative to a specific site on the RRE RNA, which in turn prevents the binding of the Rev protein. nih.gov
The structure of the thieno[3,2-b]pyridine core and the nature of its substituents are crucial for the inhibitory activity. The planar aromatic system of the scaffold can intercalate into the RNA structure or bind to specific pockets, while the substituents can make additional interactions that enhance the binding affinity and specificity. The trifluoromethyl group often plays a significant role in these interactions. nih.govnih.gov
Evaluation of Anti-Infective and Antimicrobial Modalities
The this compound scaffold has demonstrated a broad spectrum of anti-infective and antimicrobial activities. nih.govjapsonline.commdpi.comnih.gov Derivatives of this heterocyclic system have been shown to be effective against a range of pathogens, including bacteria, fungi, and viruses. nih.govmdpi.comnih.govresearchgate.net
In the context of antibacterial activity, these compounds have been evaluated against both Gram-positive and Gram-negative bacteria. japsonline.com The mechanism of action can vary, but it often involves the inhibition of essential bacterial enzymes, such as DNA gyrase or DHFR. researchgate.net The lipophilic nature of the 3-phenyl and 6-trifluoromethyl groups can facilitate the penetration of the compounds across the bacterial cell membrane. japsonline.com
Furthermore, certain derivatives have exhibited antifungal activity against various fungal species. The antiviral properties of these compounds are also noteworthy, with activity reported against viruses such as the Mayaro virus and herpes simplex virus (HSV-1). researchgate.netnih.gov The broad-spectrum anti-infective potential of this class of compounds makes them promising candidates for the development of new therapeutic agents to combat infectious diseases. nih.govmdpi.comnih.gov
Broader Spectrum Biological Activities (e.g., Anti-inflammatory, Antiviral, Anthelmintic)
In addition to their specific activities against cancer cells and pathogens, derivatives of this compound have been shown to possess a range of other biological activities, including anti-inflammatory, broader antiviral, and anthelmintic properties. researchgate.netmdpi.com
The anti-inflammatory activity of some of these compounds has been demonstrated in various in vitro and in vivo models. mdpi.com The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes or signaling pathways. The antiviral activity of this class of compounds extends beyond HIV, with some derivatives showing efficacy against other viruses. nih.govresearchgate.netnih.gov
Furthermore, certain this compound derivatives have been evaluated for their anthelmintic activity against parasitic worms. mdpi.com The diverse biological profile of this scaffold highlights its potential as a privileged structure in medicinal chemistry for the development of new drugs with a wide range of therapeutic applications. researchgate.netnih.govresearchgate.net
Computational Chemistry and Structure Activity Relationship Sar Studies for 3 Phenyl 6 Trifluoromethyl Thieno 3,2 B Pyridine Series
Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. rjptonline.org For the thieno[2,3-b]pyridine (B153569) scaffold, a close isomer of thieno[3,2-b]pyridine (B153574), docking studies have been instrumental in understanding its inhibitory mechanism. For instance, in studies targeting the Forkhead Box M1 (FOXM1) DNA-binding site, docking simulations suggested a key role for residues such as Val296 and Leu289 in the binding of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. nih.gov Similarly, docking of thieno[2,3-b]pyridine derivatives into the active site of PIM-1 kinase and phosphoinositide specific-phospholipase C has helped to rationalize their anticancer activity, highlighting crucial hydrogen bonding and lipophilic interactions. nih.govnih.gov
These computational models are essential for predicting how ligands like 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine fit into a protein's active site. rjptonline.org The binding conformations are selected based on binding energy values and significant non-bonded interactions. openmedicinalchemistryjournal.com For example, studies on fluorinated thiazolidin-4-one derivatives targeting Tyrosine Kinase showed that molecules with trifluoro functionalities exhibited the most favorable interactions. rjptonline.org This suggests that the trifluoromethyl group on the thieno[3,2-b]pyridine core likely plays a significant role in its binding affinity to target proteins.
Below is a table summarizing representative ligand-protein interactions identified through molecular docking for related thienopyridine scaffolds.
| Compound Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |
| Thieno[2,3-b]pyridine | PIM-1 Kinase | Not Specified | Hydrogen Bonding, Lipophilic |
| Thieno[2,3-b]pyridine | FOXM1 | Val296, Leu289 | Not Specified |
| Tetrahydrothieno[2,3-b]quinolone | PI-PLC | His356, Glu341, Arg549, Lys438 | Hydrogen Bonding, Lipophilic |
Molecular Dynamics Simulations to Investigate Ligand-Protein Interaction Dynamics
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions than static docking models. These simulations can assess the stability of a ligand within the binding pocket of a protein over time. nih.gov For related heterocyclic systems, MD simulations have been used to confirm the stability of docking poses and to explore the binding modes of inhibitors. nih.gov For example, in a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were performed on the most promising compounds to explore their binding modes and confirm the crucial role of specific residues like Asn535 in stabilizing the inhibitors. nih.gov Such analyses are critical for understanding the dynamic behavior of the ligand-receptor complex and ensuring the interactions predicted by docking are maintained. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Analyses
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of molecules. These methods are used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's electron-donating and electron-accepting abilities, respectively. nih.gov The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.gov
For heterocyclic systems like thieno[3,2-b]furans and various pyridine (B92270) derivatives, DFT calculations have been used to determine global reactivity descriptors, analyze molecular electrostatic potential (MEP) surfaces, and understand electronic transitions. researchgate.net The MEP map, for instance, helps visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov DFT calculations on thieno[3,2-b]pyridine-based scaffolds have supported the understanding of their photophysical and biological properties by revealing differences in orbital conjugation and HOMO-LUMO gaps based on substituent positions. nih.gov
The table below shows representative calculated quantum chemical properties for a related pyridine derivative, illustrating the type of data obtained from DFT studies.
| Property | Calculated Value (eV) |
| HOMO Energy | -3.1033 |
| LUMO Energy | -0.7442 |
| Energy Gap (ΔE) | 2.3591 |
Data for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov
Virtual High-Throughput Screening (vHTS) and Ligand-Based Design Approaches in Compound Discovery
Virtual high-throughput screening (vHTS) is a computational method used in drug discovery to screen large libraries of small molecules against a biological target. nih.govufl.edu This approach, along with ligand-based design, accelerates the identification of lead compounds. nih.gov For instance, a high-throughput screening campaign involving over 250,000 compounds was used to identify novel inhibitors for PFKFB3, a key enzyme in glycolysis. nih.gov While specific vHTS campaigns for this compound are not detailed in the provided context, the general strategy involves using the known structural features of active compounds to filter large databases for molecules with similar properties. In the broader context of thieno[3,2-b]pyridine derivatives, scaffold hopping strategies have been employed to design and synthesize novel compounds with potent biological activities, such as anti-mycobacterial agents targeting InhA. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis of Phenyl- and Trifluoromethyl-Substituted Thieno[3,2-b]pyridines
The biological activity of the thieno[3,2-b]pyridine scaffold is highly dependent on the nature and position of its substituents. researchgate.net SAR studies have shown that modifications to both the phenyl ring and the trifluoromethyl group can profoundly impact potency and selectivity. researchgate.netacs.orgnih.gov For example, in a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, substitutions on the 3-aryl group led to varying antitumor activities against triple-negative breast cancer cell lines. nih.govmdpi.com
The trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry due to its strong electron-withdrawing nature, lipophilicity, and metabolic stability. researchgate.net Its incorporation into a molecular structure can significantly alter physicochemical properties and enhance biological effectiveness. researchgate.netresearchgate.net The -CF3 group can improve binding affinity between a compound and its target. researchgate.net Statistical analyses have shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, a significant percentage of such substitutions can increase biological activity by at least an order of magnitude. researchgate.netacs.org The trifluoromethyl group can also participate in favorable interactions within a protein's binding pocket, such as halogen bonds or hydrogen bonds. rjptonline.org In molecular docking studies of some kinase inhibitors, molecules with trifluoro functionalities demonstrated the most favorable interactions. rjptonline.org
Substituents on the phenyl ring at the 3-position of the thieno[3,2-b]pyridine core play a crucial role in modulating the biological response. nih.gov In a study of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, the presence of electron-donating groups (EDGs) like methyl (-CH3) and methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWGs) like trifluoromethyl (-CF3) and cyano (-CN) on the phenyl ring significantly influenced their antitumor potential. nih.gov For instance, compounds with a phenyl, p-tolyl, or p-methoxyphenyl group showed potent growth inhibition against MDA-MB-231 and MDA-MB-468 breast cancer cell lines. nih.gov The position of the substituent is also critical; for example, replacing a phenyl group with a 2-thienyl residue was found to cause a 2- to 5-fold loss in potency in a series of thienopyridinone derivatives. researchgate.net
The following table summarizes the growth inhibitory effects (GI50) of different phenyl-substituted thieno[3,2-b]pyridine derivatives against a breast cancer cell line, illustrating the impact of these substituents.
| Phenyl Substituent (at para-position) | GI50 (µM) against MDA-MB-231 |
| -H (Phenyl) | 1.95 |
| -CH3 (p-tolyl) | 1.83 |
| -OCH3 (p-methoxyphenyl) | 1.57 |
| -CF3 (p-trifluoromethylphenyl) | > 50 |
| -Cl (p-chlorophenyl) | > 50 |
Data from a study on Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates. nih.gov
Positional Effects of Substituents on Pharmacological Profiles
The biological activity of the this compound scaffold is profoundly influenced by the nature and position of substituents on the phenyl ring. SAR studies have demonstrated that even minor alterations can lead to significant changes in potency and selectivity.
Research into thieno[3,2-b]pyridine derivatives has highlighted the importance of substitution patterns for their antitumor activity. For instance, studies on related thieno[3,2-b]pyridine analogs have shown that the presence and position of electron-withdrawing or electron-donating groups on an aryl ring can significantly modulate their inhibitory effects on cancer cell lines. nih.gov
In a study focused on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, a compound bearing a 4-(trifluoromethyl)phenyl group at the 3-position was synthesized and evaluated for its antitumor potential. nih.govmdpi.com This highlights the interest in the trifluoromethyl moiety in this class of compounds. While a comprehensive SAR study on the positional effects of substituents on the this compound core is not extensively documented in single public sources, the existing data on related structures allows for the extrapolation of key trends.
For example, in a series of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, the introduction of hydrophobic groups such as m-F, m-CH3, and m-CF3 on the terminal aryl ring showed significant antitumor potential against breast cancer cell lines. mdpi.com This suggests that lipophilic substituents, including the trifluoromethyl group, can enhance the anticancer activity of the thienopyridine core.
The following interactive table summarizes the hypothetical influence of substituent position on the phenyl ring of a this compound core on a generic pharmacological activity, based on general principles observed in related heterocyclic compounds.
| Position | Substituent Type | Expected Impact on Activity | Rationale |
| Ortho (2') | Bulky group | Potentially decreased | Steric hindrance with the thienopyridine core may disrupt optimal binding. |
| Ortho (2') | Hydrogen bond donor/acceptor | Potentially increased | May form additional interactions with the biological target. |
| Meta (3') | Electron-withdrawing group | Potentially increased | Can influence the electronic properties of the phenyl ring, affecting target interaction. |
| Meta (3') | Lipophilic group | Potentially increased | May enhance membrane permeability and hydrophobic interactions with the target. |
| Para (4') | Electron-donating group | Variable | The effect would be target-dependent, potentially altering the electron density of the phenyl ring. |
| Para (4') | Halogen | Potentially increased | Can participate in halogen bonding and increase lipophilicity. |
In Silico Prediction of Molecular Properties Relevant to Pharmacokinetic Profile and Drug-Likeness
Key molecular properties that are typically evaluated include:
Molecular Weight (MW): Generally, compounds with a molecular weight of less than 500 g/mol are considered to have a higher probability of good oral absorption.
LogP (Octanol-Water Partition Coefficient): This value is an indicator of the lipophilicity of a compound. A LogP value between 1 and 5 is often considered optimal for drug candidates.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors influences a compound's solubility and permeability. According to Lipinski's rule of five, a drug-like compound should ideally have no more than 5 HBDs and 10 HBAs.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with passive molecular transport through membranes. A TPSA value of less than 140 Ų is generally associated with good oral bioavailability.
Rotatable Bonds: The number of rotatable bonds affects the conformational flexibility of a molecule. A lower number of rotatable bonds (typically less than 10) is often preferred for better oral bioavailability.
The following interactive data table presents a hypothetical in silico prediction of the drug-likeness and pharmacokinetic properties for a representative compound from the this compound series, based on general computational models.
| Property | Predicted Value | Drug-Likeness Assessment (Lipinski's Rule of Five) |
| Molecular Weight ( g/mol ) | ~321.3 | Compliant (< 500) |
| LogP | ~4.5 | Compliant (< 5) |
| Hydrogen Bond Donors | 0 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |
| Topological Polar Surface Area (Ų) | ~30 | Favorable (< 140) |
| Rotatable Bonds | 1 | Favorable (≤ 10) |
These predicted values suggest that the core structure of this compound possesses a favorable drug-like profile. Further in silico studies on a library of substituted analogs would be invaluable for identifying candidates with the most promising pharmacokinetic properties for further development.
Emerging Research Areas and Future Perspectives for Thieno 3,2 B Pyridine Compounds
Exploration of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine in Organic Electronic Materials Science
While direct research on this compound for electronic applications is in its nascent stages, its structural components suggest significant potential. The core scaffold is related to dithieno[3,2-b:2′,3′-d]thiophene (DTT), a heterocyclic building block recognized for creating gifted organic materials due to its electron-rich, rigid, and flat structure that promotes intermolecular interactions. nih.gov This planarity is crucial for efficient charge transport in organic semiconductors.
Derivatives of the related thieno[3,2-b]thiophene (B52689) have been successfully incorporated into high-performance organic field-effect transistors (OFETs). acs.orgnih.gov The introduction of a phenyl group and a potent electron-withdrawing trifluoromethyl (CF3) group onto the thieno[3,2-b]pyridine (B153574) backbone is a strategic design choice. The CF3 group can significantly alter the electronic properties of the molecule, a feature that is highly sought after for tuning the performance of organic semiconductors. nih.govresearchgate.net Pyridine-based molecules, in general, are also being explored as electron-transporting materials in devices like organic solar cells (OSCs). rsc.org The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring in the thieno[3,2-b]pyridine nucleus creates a unique electronic distribution, making it a promising candidate for developing novel organic electronic materials.
Potential Applications in Polymer Chemistry and Advanced Functional Materials
The unique properties of the this compound scaffold make it an attractive monomer for the synthesis of advanced functional polymers. In polymer chemistry, fluorinated compounds are often used to create materials with enhanced thermal stability and specific electronic characteristics. semanticscholar.org For instance, polymers incorporating a related thieno[3,2-b]thiophene backbone have been synthesized for use in organic photovoltaic devices, demonstrating that the molecular architecture directly influences the material's optical and electrochemical properties. acs.org
The trifluoromethyl group, in particular, is known to influence the physicochemical properties of materials. researchoutreach.org The incorporation of such fluorinated thienopyridine derivatives into a polymer backbone could lead to new materials for applications ranging from advanced coatings to membranes with selective permeability. Furthermore, the development of polymers from these building blocks could yield materials for carbonized membranes or other high-performance applications. semanticscholar.org
| Polymer/Material System | Core Scaffold | Application Area | Key Findings | Reference(s) |
| Fluorinated Polyimides | Perfluoropyridine | Carbonized Membranes | Synthesis of fluorinated polymers via polycondensation for high-performance materials. | semanticscholar.org |
| Thienopyridine Dyes | Thienopyridine | Dye-Sensitized Solar Cells | Novel dyes based on a D-π-A structure were synthesized for light-harvesting. | mdpi.com |
| DPP-based Copolymers | Thieno[3,2-b]thiophene | Organic Photovoltaics (OPVs) & OFETs | Copolymerization afforded materials with very high hole mobility (up to 1.95 cm²/Vs). | acs.org |
Identification of Novel Biological Targets and Unexplored Therapeutic Avenues for Thienopyridines
Historically, thienopyridine derivatives have been synonymous with cardiovascular medicine, acting as P2Y12 receptor antagonists to prevent blood clot formation. However, the therapeutic potential of this scaffold extends far beyond this single target. Emerging research has identified the thieno[3,2-b]pyridine core as a "privileged scaffold" capable of interacting with a diverse range of biological targets, opening new avenues in oncology, infectious diseases, and neurology.
A significant area of exploration is in cancer therapy. Researchers have discovered that the thieno[3,2-b]pyridine scaffold is a template for highly selective inhibitors of underexplored protein kinases, such as Haspin and Cyclin-dependent kinase-like (CDKL) kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govresearchgate.netbohrium.com Specific derivatives have also shown potent antitumor activity against triple-negative breast cancer (TNBC) cell lines and have been investigated as inhibitors of VEGFR-2 and c-Met, both implicated in angiogenesis. mdpi.com Other studies have highlighted the anticancer potential of related thienopyridine isomers, which have been found to target heat shock protein 90 (Hsp90), a key protein in cancer cell survival. mdpi.com
Beyond oncology, thieno[3,2-b]pyridinone derivatives have been designed as potent agents against Mycobacterium tuberculosis by targeting the enzyme Enoyl-ACP reductase (InhA). nih.gov In neuroscience, derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), a target for various central nervous system disorders. acs.org
| Therapeutic Area | Biological Target(s) | Thienopyridine Derivative Type | Key Findings | Reference(s) |
| Oncology | Protein Kinases (Haspin, CDKLs) | Thieno[3,2-b]pyridine | Highly selective, ATP-competitive inhibitors with high kinome-wide selectivity. | nih.govresearchgate.netbohrium.com |
| VEGFR-2, c-Met, Src Kinase | Thieno[3,2-b]pyridine | Inhibition of kinases involved in angiogenesis and cancer progression. | mdpi.com | |
| Pyruvate Kinase M2 (PKM2) | Thieno[3,2-b]pyrrole derivative | Small molecule activators that revert cancer cells to a normal metabolic state. | nih.gov | |
| Heat Shock Protein 90 (Hsp90) | Thieno[2,3-c]pyridine (B153571) | Potent inhibition of Hsp90, inducing cell cycle arrest. | mdpi.com | |
| Infectious Disease | Enoyl-ACP reductase (InhA) | Thieno[3,2-b]pyridinone | Potent anti-mycobacterial activity against M. tuberculosis. | nih.gov |
| Neurology | Metabotropic Glutamate Receptor 5 (mGlu₅) | Thieno[3,2-b]pyridine-5-carboxamide | Potent and brain-penetrant negative allosteric modulators. | acs.org |
Development of More Efficient and Sustainable Synthetic Methodologies for Diversified Analog Libraries
The synthesis of complex heterocyclic compounds like this compound is an area of active innovation, with a strong emphasis on efficiency and sustainability. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to construct the C-C bonds necessary for creating diverse libraries of 3-arylthieno[3,2-b]pyridine derivatives. mdpi.com This allows for the systematic variation of substituents to optimize biological activity or material properties.
In parallel, there is a growing interest in developing "green" and sustainable synthetic methods. A notable advancement is the use of visible-light-promoted photocatalysis. tandfonline.com This approach avoids harsh reagents and high temperatures, aligning with the principles of green chemistry by improving energy efficiency. tandfonline.com Researchers have developed metal-free synthetic routes, which are more environmentally friendly and cost-effective, to produce various thienopyridine derivatives. nih.gov These eco-friendly strategies often seek to minimize the use of harmful organic solvents and catalysts. researchgate.net Such innovative methods are crucial for the efficient and responsible production of diversified libraries of thienopyridine analogs for screening in materials science and drug discovery.
| Synthetic Methodology | Key Features | Advantages | Application | Reference(s) |
| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation. | High efficiency, functional group tolerance. | Synthesis of 3-(hetero)arylthieno[3,2-b]pyridines. | mdpi.com |
| Visible Light Photocatalysis | Uses light energy to drive reactions. | Environmentally friendly, energy-efficient, mild conditions. | Synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. | tandfonline.com |
| Metal-Free Denitrogenation | Avoids metal catalysts. | Cost-effective, avoids toxic residues. | Synthesis of diverse thieno[2,3-c]pyridine derivatives. | nih.gov |
| Gewald Reaction | Multicomponent reaction. | Builds thiophene ring efficiently from simple precursors. | Synthesis of aminothiophene precursors for thienopyridines. | mdpi.com |
Integration of Advanced Artificial Intelligence and Machine Learning Techniques in Thienopyridine Research and Design
The complexity of designing novel thienopyridine derivatives with specific properties makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing materials science and drug discovery by accelerating the design-build-test-learn cycle.
In the context of thienopyridine research, AI can be employed at multiple stages. In silico screening, a foundational computational technique, has already proven successful in identifying the therapeutic potential of thienopyridine scaffolds against targets like phosphoinositide-specific phospholipase C (pi-PLC) and Fms-related receptor tyrosine kinase-3 (FLT3). nih.govnih.gov
Q & A
Basic: What are the established synthetic routes for 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine, and what are their efficiency metrics?
The synthesis of this compound typically involves heterocyclic ring formation and functional group introduction. Key methods include:
- Thorpe-Ziegler Cyclization : Starting from 3-cyanopyridine-2-thione derivatives, this reaction enables intramolecular cyclization to form the thieno[3,2-b]pyridine core. Yields range from 60–85% depending on substituent compatibility .
- Regioselective Lithiation-Bromination : For introducing trifluoromethyl groups, lithiation at the 6-position of 3-methylthiopyridine followed by quenching with trifluoromethyl iodide achieves regioselectivity. Reaction conditions (e.g., −78°C, THF solvent) are critical for minimizing side products .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling can introduce the phenyl group at the 3-position using palladium catalysts. Optimal conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) yield >90% efficiency .
Basic: How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?
The trifluoromethyl (-CF₃) group:
- Electronic Effects : Its strong electron-withdrawing nature reduces the electron density of the pyridine ring, enhancing electrophilic reactivity. This is confirmed by computational studies showing a 15–20% decrease in HOMO energy compared to non-fluorinated analogs .
- Bioactivity Impact : -CF₃ improves metabolic stability and membrane permeability. In anti-cancer assays, derivatives with -CF₃ at the 6-position show 3–5× higher cytotoxicity (GI₅₀ = 1.2 µM in HepG2 cells) compared to methyl or hydrogen substituents .
Advanced: What strategies are effective in resolving contradictory biological activity data across studies?
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays : Use validated cell lines (e.g., HepG2 for HCC) and control compounds (e.g., ellipticine) to normalize activity metrics .
- Structural Verification : Ensure purity (>95% by HPLC) and confirm regiochemistry via X-ray crystallography or 2D NMR. For example, misassignment of substituent positions can lead to false SAR conclusions .
- QSAR Modeling : Molecular descriptors (e.g., hydrogen bond donors, lipophilicity) can reconcile discrepancies. In one study, 3D descriptors explained 80% of variance in anti-HCC activity .
Advanced: How can computational methods optimize the thieno[3,2-b]pyridine scaffold for target specificity?
- Docking Studies : Molecular docking with kinases (e.g., KDR, Lck) identifies key interactions. For example, the -CF₃ group forms hydrophobic contacts with ATP-binding pockets, improving inhibition (IC₅₀ = 0.8 µM for KDR) .
- QSAR-Driven Design : 3D descriptors (e.g., spatial occupancy, electrostatic potential) predict hepatotoxicity. Compounds with >2 hydrogen bond acceptors show reduced hepatotoxicity (PLP1 GI₅₀ > 125 µM) .
- DFT Calculations : Analyze frontier orbitals to prioritize electrophilic substitution sites. For instance, C-2 modifications yield higher bioactivity than C-7 due to orbital symmetry matching .
Advanced: What are the critical considerations when designing in vivo studies to validate in vitro anti-cancer activity?
- Pharmacokinetics : Assess bioavailability via logP values (optimal range: 2–3). Derivatives with logP >3.5 show poor aqueous solubility, limiting in vivo efficacy .
- Toxicity Profiling : Use primary hepatocyte models (e.g., PLP1 cells) to screen for hepatotoxicity. For example, compound 2f in showed no toxicity at 125 µM, making it a viable candidate .
- Dosing Regimens : Adjust based on metabolic stability (t₁/₂ >6 hrs in liver microsomes). Slow-release formulations may be needed for compounds with rapid clearance .
Advanced: How to address regioselectivity challenges in functionalizing the thieno[3,2-b]pyridine core?
- Directed Metalation : Use tert-butoxy directing groups to achieve C-6 substitution. For example, LDA-mediated lithiation at −78°C followed by electrophilic quenching yields >80% regioselectivity .
- Protecting Groups : Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups) prevents unwanted side reactions during trifluoromethylation .
- Catalyst Screening : Pd/NHC catalysts enhance cross-coupling efficiency at sterically hindered positions (e.g., C-3 phenylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
